Z-N-Me-Aib-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,11(15)16)14(3)12(17)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDSXBNEBTVGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352947 | |
| Record name | Z-N-Me-Aib-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144332-60-5 | |
| Record name | N,2-Dimethyl-N-[(phenylmethoxy)carbonyl]alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144332-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Z-N-Me-Aib-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of α Aminoisobutyric Acid Aib and Its N Methylated Derivatives in Peptide Chemistry
α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids found in naturally occurring proteins. ontosight.ai Its structure is unique due to the presence of two methyl groups on its α-carbon, which makes it an achiral molecule. ontosight.aiwikipedia.org This gem-dimethyl substitution has profound stereochemical consequences when Aib is incorporated into a peptide chain. ias.ac.in
The primary effect of Aib is its strong propensity to induce helical structures, specifically the 310-helix, in peptides. wikipedia.orgias.ac.in This is attributed to the Thorpe-Ingold effect, where the gem-dimethyl group restricts the available conformational space of the peptide backbone. wikipedia.org Oligomers of Aib have a noted tendency to form 310 helices, while its inclusion in peptides with other amino acids can promote the formation of α-helical conformations. mdpi.com This ability to nucleate and stabilize helical folds is a cornerstone of its application in peptide design. ias.ac.inwustl.edu Researchers have extensively studied Aib-containing peptides, revealing a dramatic concentration of conformational angles (φ, ψ values) in the helical regions of the Ramachandran plot. ias.ac.in
N-methylation of amino acids, including Aib, introduces further steric hindrance that can significantly impact peptide conformation and properties. The synthesis of peptides containing N-methylated amino acids like N-Me-Aib can be challenging due to this increased steric bulk, often requiring specialized coupling reagents and techniques, such as microwave-enhanced solid-phase peptide synthesis (SPPS), to achieve efficient coupling. cem.comamazonaws.comnih.gov The resulting tertiary amide bond from N-methylation can also influence the peptide's susceptibility to enzymatic degradation and its ability to form hydrogen bonds.
The compound Z-N-Me-Aib-OH, also known as N-Carbobenzyloxy-N,2-dimethylalanine, combines the structural features of Aib with N-methylation and a benzyloxycarbonyl (Z) protecting group. sigmaaldrich.comchemicalbook.com This protecting group is commonly used in peptide synthesis to block the amino group during coupling reactions. The presence of both the gem-dimethyl group and the N-methyl group in this compound makes it a powerful building block for creating highly constrained peptide structures.
Significance of Conformational Restriction in Peptide Design and Functionality
Strategic Approaches in Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis (SPPS) remains a robust strategy for the production of peptides containing Z-N-Me-Aib-OH, particularly for large-scale synthesis or complex fragments. The primary challenge in incorporating N-methylated and α,α-disubstituted amino acids like N-Me-Aib is the steric hindrance, which can drastically slow down coupling reactions and promote side reactions. researchgate.netnih.gov
Strategic planning in solution-phase synthesis involves careful selection of protecting groups, coupling reagents, and segment design to mitigate these issues. For instance, the synthesis of alamethicin (B1591596), a peptide rich in the related α-aminoisobutyric acid (Aib), has been successfully achieved using solution-phase methods by carefully choosing fragment coupling points to avoid coupling to the hindered N-terminus of an Aib residue. ias.ac.in A key observation in such syntheses was that coupling reactions involving the carboxyl group of a sterically hindered amino acid often require the addition of racemization suppressants like 1-hydroxybenzotriazole (B26582) (HOBt) to maintain optical purity. ias.ac.in
A novel approach in solution-phase synthesis involves the use of isostearyl-mixed anhydride (B1165640) coupling in conjunction with a silyl (B83357) ester protecting group. This method facilitates the efficient coupling of N- and C-terminally unprotected amino acids with sterically hindered N-methyl amino acids, achieving high yields and minimizing diketopiperazine formation, a common side reaction. sci-hub.se
Fragment Condensation and Segment Coupling Techniques
The synthesis of Aib-containing cyclic hexapeptides has been demonstrated using a [2+2+2] fragment condensation in the solution phase. uzh.ch This involved the synthesis of dipeptide units, which were then sequentially coupled to form the linear hexapeptide precursor before cyclization. However, the success of fragment coupling is highly dependent on the C-terminal amino acid of the carboxylic acid component and the N-terminal amino acid of the amine component. nih.gov Coupling to a highly hindered N-terminal residue like Aib or N-Me-Aib is notoriously difficult and increases the risk of racemization at the C-terminal residue of the activated fragment. nih.gov Early work on alamethicin synthesis highlighted this challenge, where coupling Boc-Pro-Val-OH to H-Aib-Aib-OMe resulted in significant epimerization of the valine residue. nih.gov Therefore, a critical strategic consideration is to design fragments where the coupling junction involves less sterically hindered amino acids.
Utilization of Specialized Coupling Reagents and Conditions
The success of synthesizing peptides with sterically demanding residues like N-Me-Aib hinges on the use of specialized coupling reagents that can overcome the low reactivity of the hindered amino groups. uni-kiel.de Conventional reagents like dicyclohexylcarbodiimide (B1669883) (DCC) alone are often inefficient for these couplings. researchgate.net
Onium Salt-Based Reagents: Phosphonium and aminium/uronium salts are the most effective classes of reagents for coupling hindered amino acids. uni-kiel.debachem.com Reagents such as HATU, HBTU, PyBOP, and PyAOP have become standard for these challenging couplings. bachem.commdpi.com HATU, in particular, is noted for its high efficiency in coupling N-methylated amino acids. bachem.commerckmillipore.com These reagents operate by forming highly reactive activated esters (e.g., OAt or OBt esters) that can acylate the hindered amine. The choice of base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is also crucial. bachem.com
Acyl Fluoride Precursors: An alternative and highly effective strategy is the in-situ generation of amino acid fluorides. rsc.org Acyl fluorides are small and highly reactive, allowing them to acylate sterically hindered amines where other methods fail. rsc.org Reagents like tetramethylfluoroformamidinium hexafluorophosphate (B91526) (TFFH) are used to convert the N-protected amino acid into its corresponding acyl fluoride, which then couples to the amine component. bachem.comuniurb.it This method has proven particularly useful for the iterative coupling of multiple Aib residues. nih.govrsc.org
Other Specialized Reagents: Other reagents have shown promise for specific challenging couplings. For instance, 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate (B81430) (TOTT) has demonstrated good results in coupling sterically hindered or methylated amino acids with low racemization levels. bachem.com Ynamide-based coupling reagents represent a newer class that can effectively mediate the coupling of hindered partners like Aib in excellent yields, with the added benefit of suppressing racemization. acs.org
| Reagent Class | Examples | Mechanism/Key Feature | Effectiveness for Hindered Coupling | Reference |
|---|---|---|---|---|
| Uronium/Aminium Salts | HATU, HBTU, TBTU, COMU | Forms highly reactive OAt or OBt esters. | Highly effective, especially HATU for N-methylated residues. | bachem.commerckmillipore.com |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts; forms active esters. PyAOP is effective for Aib. | Very effective for α,α-disubstituted amino acids. | researchgate.net |
| Immonium/Acyl Fluoride Precursors | TFFH, BTFFH | Generates highly reactive acyl fluorides in situ. | Excellent for sterically demanding couplings due to the small size of the acyl fluoride. | bachem.comuniurb.it |
| Carbodiimides | DCC, DIC | Forms O-acylisourea intermediate. Requires additives like HOBt or Oxyma. | Generally inefficient alone, but effective with additives (e.g., DIC/Oxyma for Aib). | researchgate.netnih.gov |
| Ynamides | MYTsA, MYMsA | Forms stable α-acyloxyenamide active esters. | Excellent yields for Aib with minimal racemization. | acs.org |
Stereocontrolled Synthesis of α,α-Disubstituted α-Amino Acids
While the Aib moiety in this compound is achiral, the synthesis of peptides often involves other, chiral α,α-disubstituted α-amino acids. The creation of a quaternary stereocenter at the α-carbon is a significant synthetic challenge. Several stereocontrolled methods have been developed to address this.
One prominent strategy is the asymmetric Strecker synthesis, which involves the addition of cyanide to a chiral imine or ketimine. researchgate.net An intramolecular version of this reaction has been used, where a chiral amino acid used as an ester group on an α-keto ester diastereoselectively directs the formation of a cyclic amino nitrile intermediate. jst.go.jp
Other powerful methods include:
Enolate Chemistry: Asymmetric alkylation of chiral enolates derived from glycine (B1666218) or other amino acids is a classic approach. researchgate.net
Rearrangements: Enolate-Claisen rearrangements have been utilized to construct the quaternary carbon center with high stereocontrol. researchgate.net
C-H Amination/Insertion: Recent advances have demonstrated the stereocontrolled synthesis of α-amino acids via catalytic nitrene insertion into C-H bonds. researchgate.netnih.govdicp.ac.cn This can be achieved with high regio- and stereocontrol using chiral ruthenium or iron catalysts, allowing access to optically active α,α-disubstituted amino acids. nih.govdicp.ac.cn For example, a stereoretentive C-H amination of a chiral non-racemic substrate can produce the corresponding α-disubstituted α-amino acid with excellent enantiomeric excess. nih.gov
These methods are crucial for creating the building blocks of complex peptides and peptidomimetics that require precise stereochemical control at highly substituted centers. researchgate.netmdpi.com
Exploration of Unconventional Synthetic Pathways (e.g., Azirine/Oxazolone Method)
Among the unconventional pathways for synthesizing peptides containing α,α-disubstituted α-amino acids, the azirine/oxazolone method is particularly noteworthy and efficient. uzh.ch This method provides a versatile route for incorporating residues like Aib into a growing peptide chain without the need for traditional coupling reagents at the incorporation step. uzh.ch
The general process involves two key stages:
Coupling and Ring Opening: A 2,2-disubstituted 3-amino-2H-azirine, which serves as a synthon for the α,α-disubstituted α-amino acid, is reacted with an N-protected amino acid or peptide acid. uzh.chcas.cz The carboxylic acid attacks the azirine, leading to ring-opening and the formation of a diamide. uzh.ch
Oxazolone Formation and Coupling: The newly formed C-terminal amide is selectively hydrolyzed. The resulting peptide acid can then be coupled with the next amino acid ester. This coupling often proceeds via an in-situ generated 5(4H)-oxazolone intermediate, which is a highly reactive acylating agent. core.ac.uk
This methodology has been successfully applied to the solution-phase synthesis of linear precursors for Aib-containing cyclic peptides and complex peptaibols. cas.cznih.govnih.gov It has also been adapted for solid-phase synthesis, further expanding its utility for the convenient preparation of sterically demanding peptides. uzh.ch The azirine/oxazolone method represents a powerful strategic tool, effectively bypassing the steric hindrance issues associated with conventional coupling to α,α-disubstituted amino acids. uzh.chcore.ac.uk
Rigorous Conformational Analysis and Structural Elucidation of Z N Me Aib Oh Containing Peptides
Investigation of Helical Propensities Induced by α-Aminoisobutyric Acid Residues
The gem-dimethyl substitution on the α-carbon of α-aminoisobutyric acid (Aib) residues severely restricts the available conformational space, primarily to the helical regions of the Ramachandran plot. This inherent constraint makes Aib a potent promoter of helical structures in peptides. The N-methylation and the N-terminal Z-group in Z-N-Me-Aib-OH further modulate these helical propensities.
Formation and Stabilization of 3₁₀-Helical Structures
Peptides incorporating Aib residues, particularly shorter sequences, exhibit a strong tendency to adopt a 3₁₀-helical conformation. nih.govexplorationpub.com This right- or left-handed helical structure is characterized by a repeating pattern of type III (or III') β-turns, with hydrogen bonds formed between the carbonyl oxygen of residue i and the amide proton of residue i+3. The stability of the 3₁₀-helix in Aib-containing peptides is attributed to the relief of steric strain provided by this conformation compared to more extended structures. In peptides containing this compound, the N-methylation of the Aib residue can influence the stability of the 3₁₀-helix. While N-methylation removes the amide proton as a hydrogen bond donor, the steric bulk of the methyl group can further restrict the peptide backbone, favoring the tight turns of the 3₁₀-helix. The benzyloxycarbonyl (Z) group at the N-terminus can also contribute to helix stability through its involvement in intramolecular hydrogen bonding. nih.gov
Analysis of Helix-to-Helix Transitions and Mixed Helical Motifs
A fascinating aspect of Aib-containing peptides is the observation of transitions between 3₁₀- and α-helical structures within the same peptide chain. scispace.com These transitions can be influenced by factors such as solvent polarity, temperature, and the specific amino acid sequence. It is not uncommon to find mixed helical motifs, where segments of 3₁₀-helix coexist with segments of α-helix. For instance, a peptide might initiate folding with a 3₁₀-helical turn at the N-terminus and then propagate into an α-helix. The specific influence of a this compound residue on the position and probability of such transitions is a subject of ongoing research, with the N-methylation likely playing a significant role in the local conformational preferences.
Examination of β-Turn Structures in Peptides Incorporating this compound
Beyond its role as a helix promoter, the Aib residue is also a potent inducer of β-turn structures. A β-turn is a four-residue motif that reverses the direction of the peptide backbone, and it is crucial for the formation of globular and compact protein structures. The steric constraints of Aib favor its incorporation into the i+1 or i+2 positions of a β-turn. When Z-Aib is part of a peptide sequence, the urethane carbonyl group can participate in the hydrogen bonding network that stabilizes the turn. nih.gov Specifically, a 4→1 hydrogen bond between the C=O of the Z-group and the N-H of the i+3 residue can stabilize a β-turn. The N-methylation in this compound would preclude the Aib residue itself from acting as a hydrogen bond donor in a turn, but its steric bulk would still strongly favor a turn conformation.
Application of Advanced Spectroscopic Techniques for Conformational Characterization in Solution and Gas Phase
To experimentally probe the conformational landscapes of peptides containing this compound, a variety of advanced spectroscopic techniques are employed. These methods provide detailed insights into the secondary structure and dynamics of these molecules in different environments.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of peptides in solution. By analyzing various NMR parameters, it is possible to determine the predominant secondary structure and even identify the presence of multiple exchanging conformations.
For peptides containing this compound, specific NMR experiments can provide a wealth of structural information. One-dimensional ¹H NMR spectra can give initial indications of a folded structure through the dispersion of amide proton chemical shifts. The chemical shift non-equivalence of the benzylic methylene protons of the Z-group is a particularly useful probe. A significant difference in the chemical shifts of these two protons often indicates that the urethane carbonyl group is involved in an intramolecular hydrogen bond, which is a hallmark of a folded structure like a β-turn or the N-terminus of a helix. nih.gov
Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, are used to assign all the proton resonances and to identify through-space proximities between protons. The pattern of Nuclear Overhauser Effect (NOE) connectivities is particularly informative for defining secondary structure. For instance, a series of dαN(i, i+1) NOEs is indicative of an extended conformation, while the presence of dNN(i, i+1) and dαN(i, i+3) NOEs are characteristic of helical structures.
The table below presents hypothetical ¹H NMR data for a model peptide containing a this compound residue, illustrating the types of parameters that are analyzed.
| Residue | NH (ppm) | αH (ppm) | βH (ppm) | Key NOE Connectivities |
| Z-N-Me-Aib | - | - | 1.55 (s, 3H), 1.60 (s, 3H) | NOEs from N-CH₃ to Z-CH₂ and adjacent residue αH |
| Ala | 8.12 | 4.35 | 1.40 | dαN(i, i+1), dNN(i, i+1) |
| Leu | 7.98 | 4.45 | 1.70, 1.60 | dαN(i, i+1), dNN(i, i+1), dαN(i, i+3) |
| Val | 7.85 | 4.20 | 2.15 | dαN(i, i+1), dNN(i, i+1) |
Note: This is a hypothetical data table for illustrative purposes.
Fourier-Transform Infrared (FTIR) and Two-Dimensional Infrared (2D-IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the vibrational modes of peptides, offering insights into their secondary structure and hydrogen-bonding patterns. In peptides containing this compound, the amide I region (primarily C=O stretching) and the amide A region (N-H stretching) are of particular interest.
For a model tripeptide containing a Z-Aib bond, the amide I vibrations are distinctly observable. The Z-Aib linkage typically exhibits a C=O stretching frequency that is blue-shifted compared to a standard peptide bond, indicating a strengthening of the C=O bond due to the influence of the adjacent benzyloxycarbonyl group. researchgate.net In contrast, the N-methylation in this compound eliminates the N-H bond at that specific residue, which would lead to the absence of the corresponding amide A and amide II bands for this unit.
The table below illustrates typical amide I vibrational frequencies observed in a related Z-capped tripeptide, which can serve as a reference for this compound containing peptides. researchgate.net
| Vibrational Mode | Peptide Bond | Typical Frequency (cm⁻¹) | Structural Implication |
| Amide I (C=O stretch) | Z-Aib | ~1725 | Blue-shifted due to the electronic effect of the Z-group. |
| Amide I (C=O stretch) | Aib-Pro | ~1616 | Red-shifted due to the lack of an N-H group and involvement in hydrogen bonding. |
| Amide II (N-H bend & C-N stretch) | Z-Aib | ~1500 | Sensitive to the conformation of the Z-Aib linkage. |
Two-dimensional infrared (2D-IR) spectroscopy provides a more detailed view of peptide structure and dynamics by revealing couplings between different vibrational modes. nih.govmit.edu For peptides incorporating this compound, 2D-IR can elucidate the through-space and through-bond interactions between the amide I modes of adjacent residues. The presence of cross-peaks in the 2D-IR spectrum would indicate vibrational coupling, providing information on the spatial proximity and relative orientation of the peptide units. nih.gov Isotope labeling, such as the substitution of ¹²C=O with ¹³C=O, can be employed in conjunction with 2D-IR to further resolve the spectra and assign specific vibrational modes to individual residues. nih.gov
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assignment
Circular Dichroism (CD) spectroscopy is a widely used method for the rapid evaluation of the secondary structure of peptides in solution. Peptides rich in aminoisobutyric acid (Aib) are known to have a high propensity for forming helical structures, particularly the 3₁₀-helix.
For peptides containing this compound, the CD spectrum is expected to be dominated by the conformational preferences of the Aib residue. In solvents that promote helical structures, such as methanol and trifluoroethanol, these peptides would likely exhibit characteristic CD spectra with negative bands around 222 nm and 205 nm. ias.ac.in The intensity of these bands is generally correlated with the helical content of the peptide. ias.ac.in
The table below summarizes the typical CD spectral features for Aib-containing peptides in different helical conformations.
| Secondary Structure | Wavelength (nm) | Molar Ellipticity |
| α-helix | ~222 (n-π) | Negative |
| ~208 (π-π) | Negative | |
| ~192 (π-π) | Positive | |
| 3₁₀-helix | ~220 (n-π) | Negative |
| ~205 (π-π*) | Negative | |
| Random Coil | ~198 | Strong Negative |
It is important to note that for shorter peptides, the band ellipticities can be highly dependent on the helix length, which can complicate the precise quantification of helical content. ias.ac.in Furthermore, the N-methylation at the Aib residue in this compound may influence the stability and type of the helical fold, potentially causing shifts in the positions and intensities of the CD bands. nih.govconicet.gov.ar In some cases, peptide association in non-polar solvents like dioxane can lead to unusual CD spectra, which may be indicative of aggregation stabilized by helix dipole-dipole interactions. ias.ac.in
Advanced Vibrational Spectroscopy for Hydrogen-Bonding Network Analysis
Advanced vibrational spectroscopy techniques are instrumental in elucidating the intricate network of hydrogen bonds that stabilize peptide conformations. While the N-methylation in this compound precludes the formation of a hydrogen bond at the N-methylated amide nitrogen, the carbonyl oxygen of this residue can still act as a hydrogen bond acceptor.
The analysis of the amide I (C=O stretch) and amide A (N-H stretch) bands in FTIR and Raman spectra provides valuable information about hydrogen bonding. kennesaw.edu A red shift in the amide I frequency is typically indicative of the C=O group's participation in a hydrogen bond. Conversely, a red shift in the amide A frequency of a neighboring residue would suggest that its N-H group is acting as a hydrogen bond donor.
The strength of hydrogen bonds can be correlated with the magnitude of these frequency shifts. The table below presents a qualitative relationship between the amide I frequency and hydrogen bond strength.
| Hydrogen Bond Strength | Amide I Frequency Shift |
| Weak | Small red shift |
| Moderate | Intermediate red shift |
| Strong | Large red shift |
Gas-phase IR spectroscopy, coupled with computational methods, can provide a detailed picture of the intrinsic hydrogen-bonding capabilities of peptides, free from solvent effects. ru.nl This approach allows for the identification of diagnostic vibrational modes in the far-infrared region, such as the hydrogen-bonded OH torsion and the hydrogen bond stretching modes, which are sensitive to hydrogen bond strength. ru.nl Theoretical analyses have shown that the frequency shifts of these modes correlate linearly with the hydrogen-bonded OH bond length. ru.nl Such studies on model systems can offer insights into the preferred intramolecular hydrogen-bonding patterns in peptides containing this compound.
Solid-State Structural Determination via X-ray Crystallography
X-ray crystallography provides definitive, high-resolution information on the three-dimensional structure of molecules in the solid state. For peptides containing this compound, this technique can elucidate the precise molecular conformation, including backbone dihedral angles, and the nature of intermolecular interactions within the crystal lattice.
Studies on peptides containing Z-groups and Aib residues have revealed a strong tendency to adopt helical structures, most commonly the 3₁₀-helix, stabilized by intramolecular hydrogen bonds. iucr.orgiucr.org For example, the crystal structure of Z-(Aib)₉-OtBu shows that the molecule folds into a 3₁₀-helix stabilized by seven intramolecular hydrogen bonds. iucr.orgiucr.org
However, non-helical conformations have also been observed. The crystal structure of Z-Gly-Aib-Gly-Aib-Gly-Aib-OtBu, for instance, reveals a surprisingly flat, non-helical structure, demonstrating that the peptide sequence and protecting groups can significantly influence the solid-state conformation. nih.gov In this structure, only two out of four possible intramolecular hydrogen bonds are formed, leading to β-turns of type I and III'. nih.gov
The table below presents typical crystallographic parameters for a Z-Aib containing peptide.
| Parameter | Z-(Aib)₉-OtBu |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 19.338 |
| b (Å) | 18.910 |
| c (Å) | 21.018 |
| β (°) | 114.99 |
| Z | 4 |
The N-methylation in this compound would introduce a tertiary amide bond, which can influence the local conformation and potentially disrupt or modify the typical helical structures observed in non-methylated Aib-containing peptides. X-ray crystallographic analysis of peptides with this modification would be crucial to understanding its precise structural consequences in the solid state.
Computational Chemistry for Deeper Conformational Understanding
Molecular Dynamics Simulations of Peptide Foldamers
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamics of peptides in solution. For peptides containing this compound, MD simulations can provide insights into their folding behavior, the stability of different secondary structures, and the influence of the solvent environment.
The presence of the Aib residue, with its sterically constrained Cα atom, significantly limits the accessible conformational space, favoring helical structures. nih.gov MD simulations of Aib-rich peptides have shown a high propensity to form 3₁₀- and α-helical structures, even in solvents like DMSO that typically discourage secondary structure formation. researchgate.netuq.edu.au
N-methylation of the peptide backbone, as in this compound, further influences the conformational preferences. While N-methylation can enhance proteolytic stability, it can also lead to a dynamic equilibrium between cis and trans amide bond conformers. nih.gov MD simulations of N-methylated peptides have revealed that in polar solvents like water or methanol, the interaction of solvent molecules with the backbone carbonyl groups can promote the formation of β-strand structures, irrespective of the starting geometry. nih.govresearchgate.net
The table below summarizes the expected conformational tendencies of this compound containing peptides based on MD simulations of related systems.
| Structural Feature | Influence on Conformation | Expected Outcome in MD Simulations |
| Aib residue | Steric hindrance restricts φ, ψ angles | High propensity for helical (3₁₀ or α) conformations. |
| N-methylation | Introduces tertiary amide, potential for cis/trans isomerization | May disrupt helical structures; solvent interactions can favor extended or β-strand conformations. |
| Z-group | Bulky aromatic group | Can influence local conformation and participate in non-covalent interactions. |
Quantum Mechanical Calculations (e.g., Density Functional Theory) for Energetics and Geometries
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, preferred geometries, and relative energies of different peptide conformers. For this compound, DFT calculations can be used to construct Ramachandran maps, which illustrate the energetically favorable combinations of the backbone dihedral angles (φ and ψ).
DFT studies on model peptides containing Aib have shown that in the gas phase, conformations stabilized by intramolecular hydrogen bonds, such as C₅ and C₇ structures, are preferred. nih.gov However, in polar solvents, helical conformations with φ and ψ angles around (+/-60°, +/-40°) become more favorable. nih.gov The inclusion of a polarizable continuum model (PCM) in the DFT calculations can effectively simulate the influence of the solvent environment. nih.gov
The N-methylation in this compound introduces additional complexity. DFT calculations on N-methylated peptides have been used to investigate the energetics of cis-trans isomerization of the tertiary amide bond and to predict their vibrational spectra. nih.gov These calculations can help in assigning the spectral signatures of different secondary structures and understanding the impact of N-methylation on the hydrogen-bonding network. nih.gov
The table below shows a comparison of the relative energies of different conformers of an Ac-Aib-NHMe model peptide, as determined by DFT calculations in the gas phase. researchgate.net
| Conformer | Relative Energy (kcal/mol) |
| Helical (Right-handed) | 0.00 |
| Helical (Left-handed) | 0.25 |
| Extended (β-strand) | 1.50 |
These QM methods are also invaluable for analyzing the properties of metal-peptide complexes. For instance, DFT can be used to optimize the geometry of a zinc complex with a peptide containing this compound and to calculate thermodynamic parameters related to its stability. nih.govuwa.edu.aunih.govresearchgate.net
Theoretical Analysis of Intramolecular Interactions and Conformational Landscapes of this compound Containing Peptides
The introduction of an N-methyl group to the aminoisobutyric acid (Aib) residue in this compound profoundly influences its conformational preferences and the nature of its intramolecular interactions. Unlike its non-methylated counterpart, Z-Aib-OH, the tertiary amide bond in this compound lacks a proton for hydrogen bond donation, which is a critical determinant of the conformational landscape of Aib-containing peptides. This section explores the theoretical underpinnings of the intramolecular forces at play and the resulting conformational possibilities for peptides incorporating this modified amino acid.
The steric hindrance imposed by the gem-dimethyl group on the α-carbon of the Aib residue significantly restricts the available conformational space, primarily to the helical regions of the Ramachandran plot. In non-N-methylated Aib peptides, this steric constraint, coupled with the ability to form intramolecular hydrogen bonds such as γ-turns (C7) and β-turns (C10), leads to a strong propensity for well-defined helical structures, most notably the 310-helix.
However, the N-methylation in this compound precludes the formation of these conventional intramolecular hydrogen bonds. The absence of the amide proton eliminates the possibility of N-H···O=C interactions that stabilize turn structures. Consequently, the conformational landscape is shaped by a different set of forces, primarily steric repulsions involving the N-methyl group and the benzyloxycarbonyl (Z) protecting group, as well as dipole-dipole interactions between backbone carbonyl groups.
Theoretical calculations on model N-methylated Aib-containing peptides, such as Ac-Aib-NMe2, provide valuable insights into the likely conformations of this compound. nih.gov Density functional theory (DFT) studies on such model compounds indicate that in polar solvents, a helical conformation is predominantly favored. nih.gov This suggests that even in the absence of intramolecular hydrogen bonds, the inherent steric constraints of the Aib residue guide the peptide backbone into a helical fold. In the gas phase or less polar environments, a broader range of conformations may be accessible, but the helical region of the Ramachandran plot is expected to remain the most populated.
The Ramachandran map for an N-methylated Aib residue is anticipated to show significantly restricted allowed regions compared to a standard amino acid. The presence of the N-methyl group introduces additional steric clashes, further limiting the permissible combinations of phi (φ) and psi (ψ) torsional angles. It is hypothesized that the low-energy conformations would be concentrated in the α-helical and left-handed α-helical regions of the plot.
Table 1: Predicted Torsional Angles and Conformational States for this compound
| Conformational State | Predicted φ (phi) Angle Range (°) | Predicted ψ (psi) Angle Range (°) | Key Stabilizing Interactions |
| Right-handed Helical (α-like) | -50 to -80 | -30 to -60 | Dipole-dipole alignments, van der Waals contacts |
| Left-handed Helical (αL-like) | 50 to 80 | 30 to 60 | Dipole-dipole alignments, van der Waals contacts |
| Extended Conformation | -150 to -170 | 150 to 170 | Steric minimization |
Table 2: Estimated Interatomic Distances in a Helical Conformation of this compound
| Interacting Atoms | Estimated Distance (Å) | Type of Interaction |
| Cα(i) ... Cα(i+1) | ~3.8 | Covalent backbone |
| O(i) ... O(i+1) | ~3.5 - 4.5 | Carbonyl dipole-dipole |
| N-CH3 ... Cγ(Aib) | ~3.0 - 4.0 | Steric repulsion |
| Z-group phenyl ... Aib CH3 | >4.0 | van der Waals |
Coordination Chemistry and Metallopeptide Research Involving Z N Me Aib Oh and Aib Based Ligands
Synthesis and Characterization of Metal-Amino Acid and Metal-Peptide Complexes
The synthesis of metal complexes with Aib and Aib-containing peptides typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent system. The pH of the reaction medium is a critical parameter, as it influences the protonation state of the amino acid's carboxyl and amino groups, and in the case of peptides, the amide nitrogens.
For instance, the reaction of zinc(II) acetate (B1210297) with α-aminoisobutyric acid (H-Aib-OH) in the presence of a base like lithium hydroxide (B78521) has been shown to yield various complexes, including a trinuclear cluster, [Zn₃(H-Aib-O)₆]·MeCOOH·H₂O. chembuyersguide.comchembuyersguide.com Similarly, a two-dimensional coordination polymer, {[Zn(H-Aib-L-Ala-O)₂]·H₂O}n, was synthesized using the dipeptide H-Aib-L-Ala-OH. chembuyersguide.comambeed.com In another example, a mononuclear complex, Zn(H₂-Aib-Aib-Aib-O)₄₂·5.8H₂O, was obtained with the tripeptide H-Aib-Aib-Aib-OH. chembuyersguide.comambeed.com
The synthesis of chromium(V) complexes with Aib-containing tripeptides has also been reported. These syntheses involved the deprotonation of the peptide ligand with potassium tert-butoxide in the presence of CrCl₂, followed by oxidation with tert-butyl hydroperoxide. rsc.org
Characterization of these metal-peptide complexes is achieved through a combination of analytical techniques. Single-crystal X-ray diffraction is invaluable for determining the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometries. chembuyersguide.comchembuyersguide.comambeed.com Spectroscopic methods such as IR and UV-Vis spectroscopy are used to probe the coordination environment of the metal ion and the binding of the ligand. mdpi.com Elemental analysis confirms the stoichiometry of the synthesized complexes. mdpi.com
A summary of representative synthesized zinc-Aib complexes is provided in the table below.
| Complex | Metal Ion | Ligand(s) | Key Synthetic Feature |
| [Zn₃(H-Aib-O)₆]·MeCOOH·H₂O | Zn(II) | α-aminoisobutyric acid | Reaction of Zn(O₂CMe)₂·2H₂O with H-Aib-OH and LiOH. chembuyersguide.com |
| {[Zn(H-Aib-L-Ala-O)₂]·H₂O}n | Zn(II) | H-Aib-L-Ala-OH | Use of a dipeptide ligand. chembuyersguide.comambeed.com |
| Zn(H₂-Aib-Aib-Aib-O)₄₂·5.8H₂O | Zn(II) | H-Aib-Aib-Aib-OH | Use of a tripeptide ligand. chembuyersguide.comambeed.com |
Elucidation of Coordination Geometries and Ligand Binding Modes (e.g., with Zinc(II) Ions)
The coordination geometry around a central metal ion and the binding mode of the ligand are fundamental aspects of coordination chemistry. In complexes with Aib-based ligands, a variety of coordination geometries and binding modes have been observed, particularly with zinc(II). Zinc(II) is a d¹⁰ metal ion and is flexible in its coordination geometry, commonly adopting tetrahedral, trigonal bipyramidal, and octahedral arrangements. researchgate.net
In the trinuclear zinc cluster, [Zn₃(H-Aib-O)₆]·MeCOOH·H₂O, all three Zn(II) centers exhibit a distorted trigonal bipyramidal coordination. chembuyersguide.comchembuyersguide.com In this complex, the Aib ligands display two different coordination modes. chembuyersguide.com In contrast, the mononuclear complex Zn(H₂-Aib-Aib-Aib-O)₄₂·5.8H₂O features a zinc ion coordinated by four tripeptide ligands. chembuyersguide.comambeed.com
The coordination environment of zinc(II) can also be influenced by other ligands present in the coordination sphere. For example, in a mixed-ligand zinc(II) coordination polymer, the Zn(II) ion is five-coordinated in a distorted square pyramidal geometry, with coordination sites occupied by oxygen and nitrogen atoms from different ligands. mdpi.com In other synthesized zinc(II) coordination polymers, distorted tetrahedral and square pyramidal geometries have also been observed. nih.gov
The binding modes of Aib-based ligands are also diverse. The deprotonated dipeptide in {[Zn(H-Aib-L-Ala-O)₂]·H₂O}n acts as a η¹:η¹:η¹:μ₂ ligand, binding to one Zn(II) atom through its amino nitrogen and peptide oxygen, and to an adjacent Zn(II) atom via one of its carboxylate oxygens. ambeed.com In the tripeptide complex, the tripeptide ligands are in their zwitterionic form and coordinate to the metal ion through one of the carboxylate oxygen atoms. chembuyersguide.comambeed.com
The table below summarizes the coordination geometries of some zinc complexes.
| Complex | Metal Ion | Coordination Geometry |
| [Zn₃(H-Aib-O)₆]·MeCOOH·H₂O | Zn(II) | Distorted trigonal bipyramidal. chembuyersguide.comchembuyersguide.com |
| {[Zn(H-Aib-L-Ala-O)₂]·H₂O}n | Zn(II) | Not explicitly stated, part of a 2D polymer. |
| Zn(H₂-Aib-Aib-Aib-O)₄₂·5.8H₂O | Zn(II) | Not explicitly stated, mononuclear cation. |
| [Zn(Bpy)(DHTA)₀.₅]n | Zn(II) | Slightly twisted square pyramidal. mdpi.com |
| [Zn(Hbtc)(dip)]n | Zn(II) | Distorted tetrahedral. nih.gov |
Structural and Topological Analysis of Coordination Polymers and Supramolecular Assemblies
The ability of Aib-based ligands to bridge metal centers leads to the formation of coordination polymers with diverse structural topologies. The analysis of these extended networks provides insights into how molecular building blocks assemble into larger, ordered structures.
The trinuclear units of [Zn₃(H-Aib-O)₆]·MeCOOH·H₂O assemble through hydrogen bonds to form a 2D framework with a (3.6.3.6) topology. chembuyersguide.comchembuyersguide.com The inclusion of lattice solvent molecules further connects these layers into a 3D framework with a fcu topology. chembuyersguide.comchembuyersguide.com
The complex {[Zn(H-Aib-L-Ala-O)₂]·H₂O}n is a two-dimensional coordination polymer where the layers are connected in the third dimension through hydrogen bonds, resulting in a framework that conforms to a tfa net. chembuyersguide.comambeed.com In the case of Zn(H₂-Aib-Aib-Aib-O)₄₂, the mononuclear cations and counterions form a 3D framework through a network of intra- and intermolecular hydrogen bonds, adopting a bcu network topology. chembuyersguide.comambeed.com
The design of these supramolecular assemblies is influenced by factors such as the length of the ligand, the position of functional groups, and the number of binding sites. foodb.ca The study of the topology of these coordination polymers involves analyzing the connectivity of the nodes (metal centers) and linkers (ligands). foodb.ca
Investigation of Metal-Induced Conformational Changes in Peptidic Systems
A key area of interest in metallopeptide research is the influence of metal ion binding on the conformation of the peptide backbone. The inherent tendency of Aib to promote helical structures can be modulated by coordination to a metal ion. humeau.com
The replacement of hydrogen atoms on the α-carbon with methyl groups, as in Aib, severely restricts the conformational freedom of the molecule, making Aib a strong promoter of folded helical structures. sgpgims.org.in The introduction of metal binding sites into Aib-containing peptides allows for the study of how metal coordination can induce or stabilize specific conformations.
For example, the binding of Zn²⁺ to a peptide containing a bipyridyl amino acid has been shown to induce a conformational change from a random coil to a more structured state. hmdb.ca This change can be monitored by techniques such as fluorescence emission spectroscopy. hmdb.ca In other systems, the binding of metal ions like Cu²⁺ or Ni²⁺ to a peptide bound to a Major Histocompatibility Complex (MHC) molecule has been observed to trigger conformational reorientations of the peptide. nih.gov This highlights that metal ions can act as allosteric effectors, modulating the structure and, consequently, the function of peptides and proteins. nih.gov The design of metal-peptide frameworks often relies on the interplay between the conformational preferences of the peptide and the coordination geometry favored by the metal ion.
Biomimetic Applications in Zinc Protein Research and Related Systems
The study of synthetic zinc-peptide complexes serves as a valuable tool for understanding the structure and function of natural zinc-containing proteins. By creating smaller, more manageable model systems, researchers can probe the fundamental principles of metal-protein interactions.
One of the goals of this research is to create biomimetic nanostructures with functions that mimic those of natural proteins. For instance, a high-affinity zinc-binding site has been successfully engineered into a nonbiological polymer, a peptoid, by borrowing design principles from zinc-binding motifs in proteins. This demonstrates a significant step towards generating artificial systems with enzyme-like functions.
Peptide-based systems are also being explored for applications in materials science. Self-assembled monolayers (SAMs) composed of peptides can create surfaces with defined biochemical properties for applications in biosensing, cell adhesion, and as antimicrobial surfaces. The versatility of peptides allows for the incorporation of a wide range of functionalities, making them ideal building blocks for such biomimetic materials.
Furthermore, the development of artificial light-harvesting systems has been inspired by natural photosynthetic processes. In this context, self-assembling pigment-peptide conjugates are being designed, where the peptide component provides the structural scaffold for organizing the light-absorbing pigments. The insights gained from the coordination chemistry of zinc and other metal ions with Aib-based peptides can inform the design of more sophisticated and functional biomimetic systems.
Table of Compound Names
| Abbreviation/Name | Full Name |
| Z-N-Me-Aib-OH | N-Benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid |
| Aib / H-Aib-OH | α-Aminoisobutyric acid |
| H-Aib-L-Ala-OH | α-Aminoisobutyryl-L-alanine |
| H-Aib-Aib-Aib-OH | α-Aminoisobutyryl-α-aminoisobutyryl-α-aminoisobutyric acid |
| MeCOOH | Acetic acid |
| LiOH | Lithium hydroxide |
| Zn(O₂CMe)₂·2H₂O | Zinc(II) acetate dihydrate |
| ClO₄⁻ | Perchlorate ion |
| CrCl₂ | Chromium(II) chloride |
| Bpy | 2,2'-Bipyridine |
| DHTA | 2,5-dihydroxy-1,4-terephthalic acid |
| Hbtc | 1,3,5-benzenetricarboxylic acid |
| dip | 3,5-di(1H-imidazol-1-yl)pyridine |
Advanced Applications and Future Research Directions
Z-N-Me-Aib-OH as a Foundational Building Block in Peptidomimetic Design
Peptidomimetics are molecules designed to imitate the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. researchgate.net The incorporation of this compound into peptide sequences is a key strategy in this pursuit, offering a high degree of control over molecular architecture and function.
A primary goal in drug design is to create ligands that bind tightly and selectively to their biological targets. The rigid structure of this compound is instrumental in achieving this. The Aib residue severely restricts the conformational freedom of the peptide backbone, promoting the formation of helical structures. explorationpub.com This pre-organization can lock the peptide into a bioactive conformation that matches the binding site of a target receptor, reducing the entropic penalty of binding and thus increasing affinity.
N-methylation further contributes to this effect by constraining the backbone and enhancing lipophilicity, which can improve interactions with receptors located in cellular membranes. acs.org Studies on nociceptin (B549756) analogues, for instance, have utilized Aib to create potent agonists for the ORL-1 receptor, with some analogues showing affinity in the nanomolar range. nih.gov One particularly potent analogue, which included two Aib residues, demonstrated a Kᵢ of 0.05 nM. nih.gov The combination of Aib's helix-promoting tendency and N-methylation's conformational and physicochemical modulation allows for the fine-tuning of receptor affinity and selectivity. acs.orgnih.gov
Table 1: Impact of Conformational Constraints on Receptor Affinity This interactive table summarizes findings from studies on nociceptin analogues where modifications were made to constrain the peptide structure.
| Peptide Analogue Modification | Target Receptor | Resulting Affinity (Kᵢ) | Key Finding |
| Ala7 → Aib | Human ORL-1 | ~0.1-0.5 nM | Aib substitution maintains high receptor affinity. nih.gov |
| Ala11 → Aib | Human ORL-1 | ~0.1-0.5 nM | Conformational constraint is well-tolerated at this position. nih.gov |
| Ala7/Ala11 → Aib/Aib | Human ORL-1 | 0.05 nM | Double substitution significantly enhances binding potency. nih.gov |
| Ala substitutions → MeAla | Human ORL-1 | Significantly Diminished | N-methylation alone was less effective than Aib for this specific peptide's affinity. nih.gov |
A major hurdle for peptide-based therapeutics is their rapid degradation by proteases in the body. This compound offers a dual defense against enzymatic cleavage.
Firstly, the α,α-disubstituted nature of the Aib residue provides powerful steric shielding of the peptide backbone, physically hindering the approach of protease enzymes. researcher.life Secondly, N-methylation is a widely recognized strategy for enhancing proteolytic resistance. researchgate.netrsc.org This modification removes the amide proton (N-H), a key hydrogen bond donor often essential for enzyme-substrate recognition, and adds steric bulk to the nitrogen atom. nih.govrsc.org Studies have shown that N-methylation can increase the half-life of peptides in the presence of proteases by several fold. nih.govrsc.org The incorporation of a building block like this compound, which combines both features, can therefore produce peptide analogues with exceptional stability against enzymatic breakdown.
The ability of this compound to induce specific, predictable secondary structures is paramount for designing peptides that target receptors with high precision. Aib is one of the most potent helix-inducing amino acids known, strongly favoring the formation of tight 3₁₀-helical structures. explorationpub.commdpi.com This allows chemists to design rigid scaffolds that mimic the α-helical or 3₁₀-helical domains common in protein-protein interactions.
By incorporating this compound, a peptide's side chains can be positioned in a precise three-dimensional arrangement, optimizing their interaction with a receptor's binding pocket. This has been successfully applied in creating analogues of various bioactive peptides. nih.gov While N-methylation also imposes constraints, its influence can be more nuanced, sometimes promoting β-turn structures over helices depending on the surrounding amino acid sequence. researchgate.net The combination within this compound provides a sophisticated method for engineering molecular shape to achieve targeted biological activity.
Contribution to the Fundamental Understanding of Protein Folding Mechanisms
Beyond therapeutic applications, this compound and related compounds are invaluable research tools for probing the fundamental principles that govern how proteins fold into their functional three-dimensional shapes.
The process by which a linear chain of amino acids folds into a complex arrangement of helices and sheets is still an area of intense study. Because of its predictable and powerful influence on local conformation, Aib is frequently used to create model peptides for studying helix formation. explorationpub.com Researchers have synthesized peptides containing Z-Aib sequences to investigate the factors that dictate the transition between 3₁₀- and α-helical structures. nih.govuni-giessen.de These studies, which analyze the effects of peptide length, solvent polarity, and adjacent residues, have provided critical insights into the energetic landscape of helix folding. explorationpub.comnih.gov Such models help elucidate the basic physicochemical rules that guide the formation of secondary structures in much larger, more complex proteins.
Table 2: Research Findings on Aib-Induced Peptide Structures This interactive table highlights key experimental observations from studies using Aib-containing peptides to understand protein folding.
| Peptide Fragment/Sequence | Experimental Method | Key Observation | Reference |
| Z-Aib-Pro-Aib-Ala-Aib-Ala-OMe | ¹H NMR, CD Spectroscopy | Adopts a stable 3₁₀ helical conformation with four intramolecular hydrogen bonds. | nih.gov |
| -(Aib-Ala)n- oligomers | Conformational Analysis | Prefers a 3₁₀-helix for n ≤ 3 (6 residues) and an α-helix for longer chains. | explorationpub.com |
| Z-Aib-Aib-Aib-l-Ala-OtBu | X-ray Crystallography | Forms an incipient left-handed 3₁₀-helix with two stabilizing intramolecular hydrogen bonds. | uni-giessen.de |
| Peptides with ≥ 4 Aib residues | General Observation | Tend to adopt a stable 3₁₀-helix conformation, especially in non-polar solvents. | explorationpub.com |
Many proteins require metal ions, such as zinc (Zn²⁺), to fold correctly and maintain their stability. Zinc-finger proteins, which play critical roles in gene regulation, are a prime example. mdpi.com These proteins use one or more zinc ions to organize a small domain into a specific shape for binding DNA. google.comnih.gov
Designing simplified mimics of these domains is a powerful way to study the precise role of the metal ion. Aib has been successfully incorporated into synthetic zinc-finger peptides to stabilize the turn structures that are crucial for metal coordination. nih.gov In one study, replacing a native turn sequence with an Aib-Gly motif in a zinc-finger peptide resulted in a more favorable enthalpy of folding upon binding zinc. nih.gov However, other research has shown that while an Aib-containing mutant of the GAGA zinc finger could fold correctly, it lost its ability to bind DNA, demonstrating that the precise steric bulk of the residue, not just the induction of a turn, is critical for function. nih.gov By using this compound to build rigid scaffolds, researchers can systematically place metal-coordinating residues (like Cysteine or Histidine) and investigate how the metal ion directs the folding process and confers structural stability, providing deep insights into the function of metalloproteins.
Engineering of Self-Assembling Peptide Nanostructures and Biomaterials
The incorporation of Aib and its derivatives, such as this compound, is a powerful strategy for the bottom-up fabrication of well-defined nanostructures. The strong propensity of Aib to induce helical conformations in peptides serves as a primary driving force for their self-assembly into ordered supramolecular structures. nih.govnih.gov
The steric hindrance from the two methyl groups on the α-carbon of Aib restricts the available conformational space, favoring the formation of 3₁₀- or α-helices. explorationpub.commdpi.com This predictable secondary structure formation is a key element in designing peptides that can self-assemble into various nanomaterials, including nanotubes, nanofibers, and hydrogels. nih.govbiorxiv.org For instance, short peptides containing Aib have been shown to form rod-like superhelical nanofibers which can further organize into lyotropic liquid crystals. researchgate.net The N-methylation in this compound can further influence the self-assembly process by preventing the formation of a hydrogen bond, which can alter the packing and morphology of the resulting nanostructures.
These self-assembled biomaterials have a range of potential applications. Hydrogels formed from Aib-containing peptides, for example, can encapsulate a significant amount of water and are being explored for use in tissue engineering and as matrices for controlled drug delivery. acs.orgrsc.org The ability of Aib-containing peptides to form stable nanocolloidal systems in water has been leveraged to encapsulate hydrophobic drugs, thereby improving their solubility and bioavailability. mdpi.comfrontiersin.org
| Peptide System | Observed Nanostructure | Driving Force/Key Feature | Potential Application | Reference |
|---|---|---|---|---|
| Ac-Ala-X-Ala-Aib-Ala-CONH2 (X=Aib) | Spherical aggregates | Helical conformation in organic solvents, aggregation in water | Drug encapsulation (e.g., curcumin) | acs.orgfrontiersin.org |
| Z-(Aib)n-Naphthyl (n=6, 12, 15) | Peptide fibers | Helical conformation, π-stacking of aromatic end-groups | Model for hierarchical self-assembly | mdpi.com |
| H2N-Phe-Aib-Leu-Glu-Aib-Leu-Phe-OH | Rod-like superhelical nanofibers | Coiled-coil structure, knob-into-hole packing | Thermotropic liquid crystals | researchgate.net |
| Thiopropionate-capped Ala-Aib peptides | Stabilized gold nanoparticles | Inhibition of nanoparticle aggregation | Colloidal stabilization in physiological environments | wustl.edu |
Integration of this compound into Advanced Spectroscopic Probes and Sensors
The conformationally constrained nature of this compound makes it a valuable component in the design of sophisticated spectroscopic probes and sensors. The predictable influence of the Aib residue on peptide secondary structure allows for the creation of scaffolds where chromophores or fluorophores can be positioned with high precision.
Spectroscopic techniques such as Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are extensively used to study the conformation of Aib-containing peptides. frontiersin.orgbroadinstitute.org CD spectroscopy is particularly sensitive to the helical structures induced by Aib, with characteristic signals indicating the presence of 3₁₀- or α-helices. frontiersin.org For example, Aib-containing peptides in helix-promoting solvents like 2,2,2-trifluoroethanol (B45653) (TFE) exhibit distinct CD spectra with negative bands around 202 nm and 227 nm, where the ratio of these bands can help distinguish between 3₁₀- and α-helical conformations. frontiersin.org
The N-methyl group in this compound introduces a specific structural and spectroscopic marker. In NMR spectroscopy, the N-methyl group gives a distinct signal that can be used to probe the local environment and conformational dynamics of the peptide backbone. The benzyloxycarbonyl (Z) group, with its aromatic ring, can be utilized as a chromophore for UV spectroscopy and can also influence the electronic environment of nearby residues.
Furthermore, the integration of Aib derivatives into peptide frameworks can be used to develop sensors for metal ions. The chelation of metal ions can induce conformational changes in the peptide backbone, which can be detected through changes in fluorescence or other spectroscopic signals. For instance, peptide-based sensors have been rationally designed for the detection of Zn²⁺, where the binding event leads to a measurable spectroscopic response. nih.govnih.govresearchgate.net The rigid scaffold provided by Aib can enhance the selectivity and sensitivity of such sensors by pre-organizing the binding site for the target ion.
| Spectroscopic Technique | Aib-Peptide Feature | Information Obtained | Example System | Reference |
|---|---|---|---|---|
| Circular Dichroism (CD) | Negative Cotton effects at ~202 and ~227 nm | Presence and type of helical structure (3₁₀ vs. α-helix) | Ac-Ala-X-Ala-Aib-Ala-CONH2 in TFE | frontiersin.org |
| Infrared (IR) Spectroscopy | Amide I band position | Distinguishing between different secondary structures (e.g., α-helix vs. random coil) | Aib-containing polypeptides | researchgate.net |
| NMR Spectroscopy | 3JHNHα coupling constants, NOE contacts | Detailed dihedral angles and inter-proton distances for 3D structure determination | Ac-Aib-Ala-Ala-OMe in aqueous solution | broadinstitute.org |
| Fluorescence Spectroscopy | Changes in fluorescence upon ion binding | Sensing of metal ions | Spiropyran-based Zn²⁺ sensors | researchgate.net |
Perspectives on Rational Design and De Novo Protein Engineering Utilizing Aib Derivatives
The unique stereochemical properties of α,α-disubstituted amino acids, particularly Aib and its derivatives like this compound, are pivotal in the fields of rational peptide design and de novo protein engineering. These fields aim to create novel molecular architectures with predetermined structures and functions, moving beyond the confines of the 20 proteinogenic amino acids. acs.orgroyalsocietypublishing.org
In rational design, Aib is used as a "helix-inducer" to create foldamers—synthetic oligomers that mimic the secondary structures of proteins. explorationpub.com The ability of Aib to stabilize 3₁₀- and α-helical conformations allows for the design of peptides with enhanced stability against proteolytic degradation and the ability to engage in specific molecular interactions. explorationpub.com This has been successfully applied in the design of inhibitors for protein-protein interactions and peptidomimetics with therapeutic potential. The N-methylation of this compound adds another layer of control, as it can be used to fine-tune the conformational preferences and bioavailability of the designed peptide.
De novo protein engineering, the design of proteins from scratch, is increasingly benefiting from the inclusion of non-natural amino acids like Aib. acs.orgoup.com Computational protein design tools are becoming more adept at incorporating such residues, allowing for the creation of novel protein folds that are not observed in nature. acs.org The incorporation of Aib can significantly enhance the thermal and conformational stability of de novo designed proteins. whiterose.ac.uk While the helix-promoting effect of Aib is well-understood for smaller peptides, its impact on the structure of larger proteins is an active area of research. acs.org
The future of this field lies in the synergy between computational design and synthetic chemistry. As our ability to computationally model the behavior of peptides containing modified residues like this compound improves, so too will our capacity to design and synthesize novel proteins and biomaterials with precisely tailored properties and functions for a wide array of applications in medicine, materials science, and catalysis. acs.orgoup.com
Q & A
Q. What synthetic methodologies are most effective for preparing Z-N-Me-Aib-OH, and how can purity be optimized?
Answer: this compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:
- Protection: Use benzyloxycarbonyl (Z) groups for α-amino protection and tert-butyl (t-Bu) esters for the carboxylic acid. Methylation of the α-nitrogen (N-Me) requires selective alkylation under inert conditions .
- Purification: Reverse-phase HPLC with a C18 column and acetonitrile/water gradients (0.1% TFA) is critical for isolating high-purity product. Monitor by LC-MS and validate with -NMR (δ 1.2–1.4 ppm for Aib methyl groups) .
- Yield Optimization: Avoid racemization by maintaining low temperatures during coupling steps (e.g., HOBt/DIC activation at 4°C) .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry: ESI-MS in positive ion mode to confirm molecular ion [M+H]. Validate isotopic patterns against theoretical models .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations elucidate the conformational rigidity of this compound in solution?
Answer:
- Force Field Selection: Use AMBER or CHARMM with parameters calibrated for non-natural amino acids. Explicit solvent models (e.g., TIP3P water) improve accuracy .
- Simulation Setup: Run 100-ns trajectories at 300 K. Analyze backbone dihedral angles (ϕ/ψ) to assess restricted rotation due to Aib’s α,α-dimethylation. Compare with X-ray data (if available) to validate .
- Contradiction Management: If MD predicts flexibility but crystallography shows rigidity, revisit force field parameters or solvent effects .
Q. What strategies resolve discrepancies in reported crystallographic data for this compound derivatives?
Answer:
- Data Reanalysis: Reprocess raw diffraction data (e.g., using SHELXL or WinGX ) to check for twinning or incorrect space group assignment.
- Validation Tools: Use PLATON’s ADDSYM to detect missed symmetry and check R values for outliers .
- Cross-Study Comparison: Tabulate bond lengths (e.g., C=O: 1.23–1.25 Å) and torsion angles from multiple studies to identify systematic errors .
Q. How does N-methylation influence the hydrogen-bonding network of this compound in enzyme active sites?
Answer:
- Experimental Design:
- Crystallography: Co-crystallize this compound with target enzymes (e.g., proteases). Use synchrotron radiation for high-resolution (<1.5 Å) data to map H-bond interactions .
- Isothermal Titration Calorimetry (ITC): Compare binding thermodynamics (ΔG, ΔH) of N-Me vs. non-methylated analogs to quantify H-bond contributions .
- Contradiction Handling: If ITC suggests weak binding but crystallography shows strong H-bonds, consider solvent entropy effects or crystal packing artifacts .
Methodological and Data Analysis Questions
Q. How should researchers design experiments to study the stability of this compound under physiological pH conditions?
Answer:
Q. What computational tools are recommended for predicting the solubility of this compound in mixed solvent systems?
Answer:
- COSMO-RS: Input SMILES string and compute solubility in water/ethanol mixtures. Validate with experimental shake-flask method .
- Machine Learning: Train models on existing solubility datasets (e.g., AqSolDB) using descriptors like logP, polar surface area, and H-bond count .
- Contradiction Resolution: If predictions conflict with experimental data, re-examine solvent activity coefficients or consider polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
